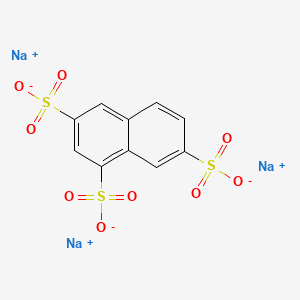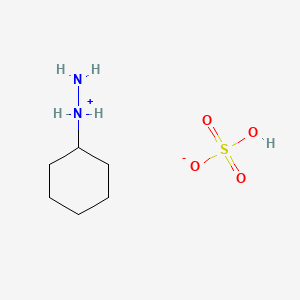
Cyclohexylhydrazinium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylhydrazinium hydrogen sulphate is an organic compound with the molecular formula C₆H₁₆N₂O₄S It is a derivative of cyclohexylhydrazine and sulfuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylhydrazinium hydrogen sulphate can be synthesized through the reaction of cyclohexylhydrazine with sulfuric acid. The reaction typically involves the following steps:
Preparation of Cyclohexylhydrazine: Cyclohexylamine is reacted with hydrazine hydrate under controlled conditions to form cyclohexylhydrazine.
Formation of this compound: Cyclohexylhydrazine is then treated with sulfuric acid to yield this compound. The reaction is exothermic and requires careful temperature control to prevent decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Cyclohexylhydrazine: Using large reactors and precise control of reaction conditions to ensure high yield and purity.
Sulphation Process: The cyclohexylhydrazine is then reacted with sulfuric acid in industrial reactors, with continuous monitoring of temperature and pH to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylhydrazinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylhydrazone derivatives.
Reduction: Reduction reactions can yield cyclohexylhydrazine.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Cyclohexylhydrazone derivatives.
Reduction: Cyclohexylhydrazine.
Substitution: Various substituted cyclohexylhydrazinium compounds.
Scientific Research Applications
Cyclohexylhydrazinium hydrogen sulphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of cyclohexylhydrazinium hydrogen sulphate involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: The compound may influence metabolic pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Cyclohexylhydrazinium hydrogen sulphate can be compared with other similar compounds, such as:
Hydrazine Sulfate: Similar in structure but differs in its applications and chemical properties.
Cyclohexylamine: A precursor in the synthesis of this compound, with distinct chemical behavior.
Cyclohexylhydrazine: The parent compound, used in the synthesis of this compound.
Properties
CAS No. |
68143-28-2 |
|---|---|
Molecular Formula |
C6H16N2O4S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
amino(cyclohexyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C6H14N2.H2O4S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h6,8H,1-5,7H2;(H2,1,2,3,4) |
InChI Key |
HYGTVVBJPFJRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


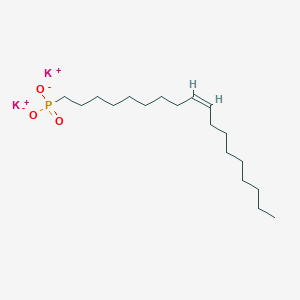
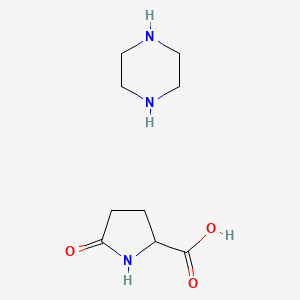

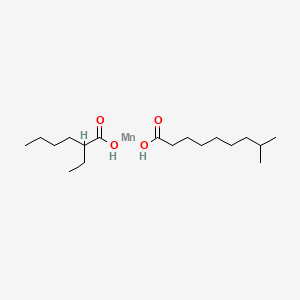
![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)


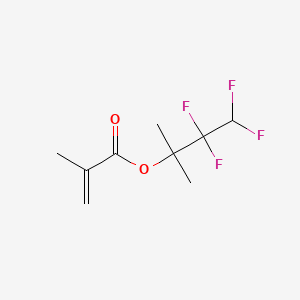
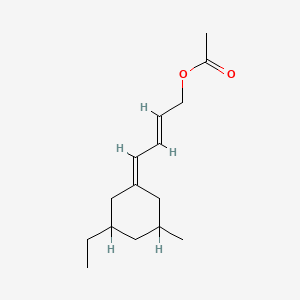

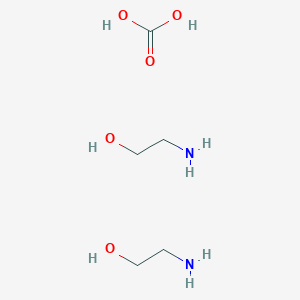
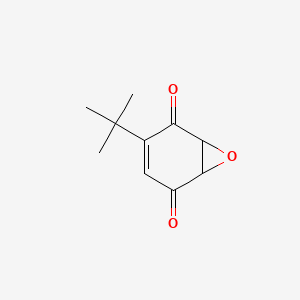
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
